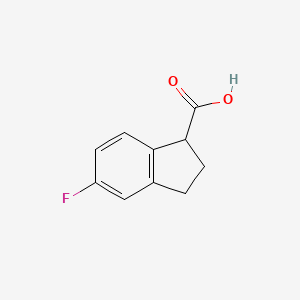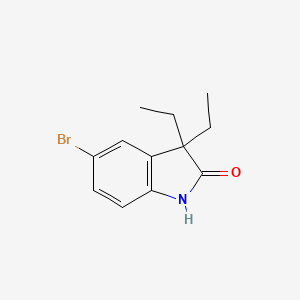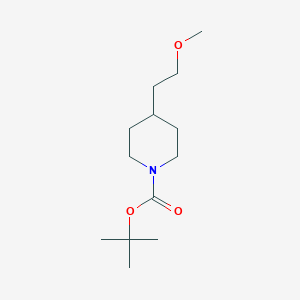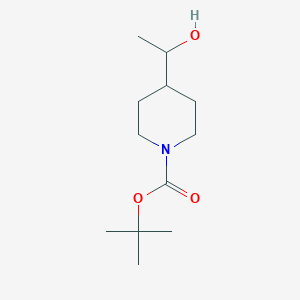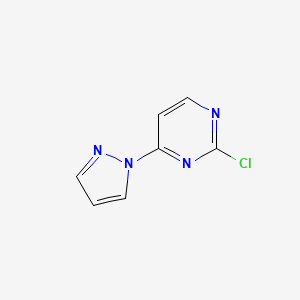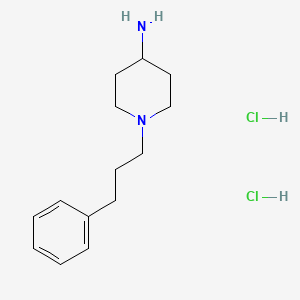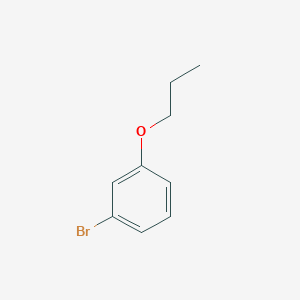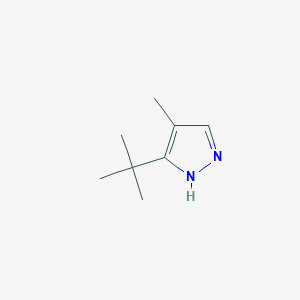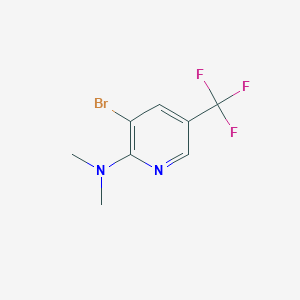
2-(Bromométhyl)pyrimidine
Vue d'ensemble
Description
2-(Bromomethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromomethyl group at the second position
Applications De Recherche Scientifique
2-(Bromomethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound finds use in the production of agrochemicals and dyes.
Mécanisme D'action
Target of Action
It’s worth noting that brominated pyrimidines are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Brominated pyrimidines are known to participate in various chemical reactions, including cross-coupling reactions . These reactions often involve the transfer of the bromomethyl group to another molecule, which can lead to significant changes in the target molecule’s structure and function .
Biochemical Pathways
They are involved in the synthesis of DNA and RNA, and disruptions in pyrimidine metabolism can have significant effects on cellular function .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . It is also a CYP1A2 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.05 , suggesting it may have good bioavailability.
Safety and Hazards
Orientations Futures
Pyrimidine derivatives, including 2-(Bromomethyl)pyrimidine, have been the focus of recent research due to their potential therapeutic applications. Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
Analyse Biochimique
Biochemical Properties
2-(Bromomethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it participates in the synthesis of colorimetric and fluorescence chemosensors, which are used in detecting and measuring chemical substances . The compound’s bromomethyl group is reactive and can form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis.
Cellular Effects
The effects of 2-(Bromomethyl)pyrimidine on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrimidine derivatives, including 2-(Bromomethyl)pyrimidine, can modulate the activity of enzymes involved in nucleotide synthesis, which is crucial for DNA and RNA production . This modulation can lead to changes in cell proliferation and differentiation, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, which can inhibit or activate specific enzymes. For example, the bromomethyl group can react with thiol groups in proteins, leading to enzyme inhibition . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bromomethyl)pyrimidine can change over time due to its stability and degradation properties. The compound is generally stable under standard ambient conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-(Bromomethyl)pyrimidine can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound can promote cell proliferation and differentiation, while at high doses, it can exhibit toxic effects . Studies have shown that high doses of 2-(Bromomethyl)pyrimidine can lead to adverse effects such as liver toxicity and neurotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(Bromomethyl)pyrimidine is involved in several metabolic pathways, particularly those related to nucleotide synthesis and degradation. The compound interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are crucial for pyrimidine biosynthesis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(Bromomethyl)pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)pyrimidine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.
Industrial Production Methods: Industrial production of 2-(Bromomethyl)pyrimidine often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, forming corresponding substituted pyrimidine derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized to form pyrimidine carboxylic acids or reduced to yield pyrimidine methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl or styryl pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
- 2-(Chloromethyl)pyrimidine
- 2-(Bromomethyl)pyridine
- 2-(Bromomethyl)quinoline
Comparison: 2-(Bromomethyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic properties compared to pyridine or quinoline derivatives. This uniqueness makes it particularly valuable in the synthesis of compounds with specific biological activities.
Propriétés
IUPAC Name |
2-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYSGGMNQZJFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-85-5 | |
| Record name | 2-(bromomethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


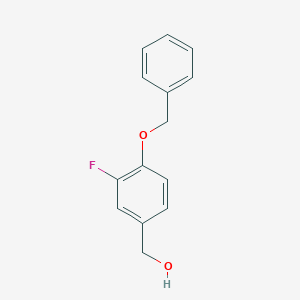
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
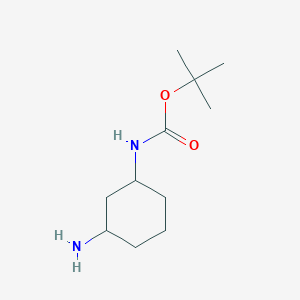
![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
